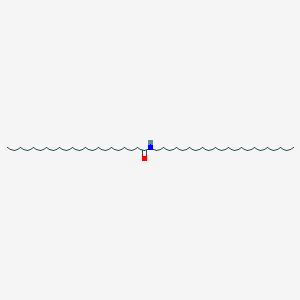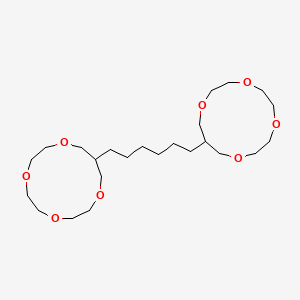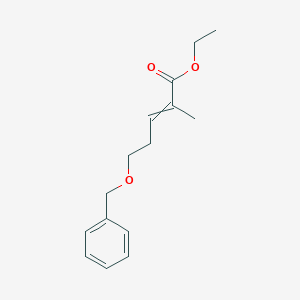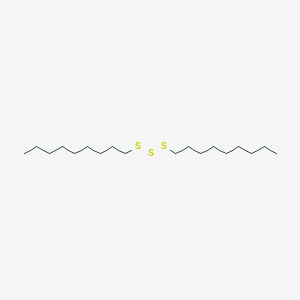
Dinonyltrisulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinonyltrisulfane is an organosulfur compound characterized by the presence of three sulfur atoms linked in a chain, with two nonyl groups attached to the terminal sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dinonyltrisulfane can be synthesized through several methods, including the reaction of nonyl halides with sodium trisulfide. The general reaction involves the nucleophilic substitution of the halide by the trisulfide anion: [ \text{2 R-X + Na}_2\text{S}_3 \rightarrow \text{R-S-S-S-R + 2 NaX} ] where ( \text{R} ) represents the nonyl group and ( \text{X} ) is a halogen.
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Dinonyltrisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl trisulfanes.
Applications De Recherche Scientifique
Dinonyltrisulfane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of dinonyltrisulfane involves its ability to interact with various molecular targets, including enzymes and proteins. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Diallyltrisulfane: Known for its antimicrobial and anticancer properties.
Dimethyltrisulfane: Used in flavor and fragrance industries and as a chemical intermediate.
Uniqueness: Dinonyltrisulfane stands out due to its longer nonyl chains, which can influence its solubility, reactivity, and biological activity. This structural difference can lead to unique applications and properties compared to other trisulfanes.
Propriétés
Numéro CAS |
116214-16-5 |
|---|---|
Formule moléculaire |
C18H38S3 |
Poids moléculaire |
350.7 g/mol |
Nom IUPAC |
1-(nonyltrisulfanyl)nonane |
InChI |
InChI=1S/C18H38S3/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
Clé InChI |
FNRUPAPVAOLCEM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCSSSCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


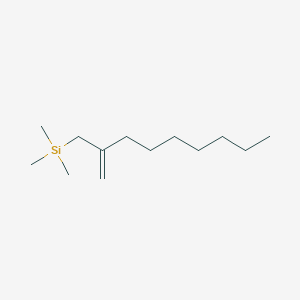
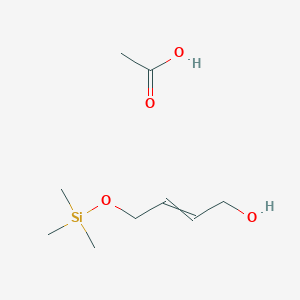
![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)
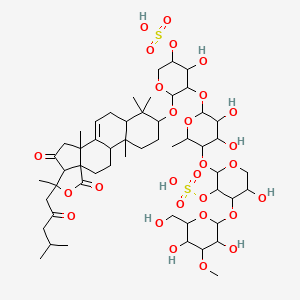


![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)


![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)
